2-Isobutylaziridine
Description
Significance of Aziridine (B145994) Ring Systems in Modern Organic Synthesis
Aziridines are considered versatile building blocks in organic synthesis. rsc.orgbas.bg Their importance stems from their ability to serve as precursors to a wide variety of more complex nitrogen-containing molecules. researchgate.netmdpi.com The high reactivity of the aziridine ring allows it to be readily opened by various nucleophiles, leading to the formation of amino acids, alkaloids, and other pharmacologically relevant compounds. mdpi.comrsc.org Many biologically active natural products and synthetic drugs contain or are derived from aziridine moieties, highlighting their significance in medicinal chemistry. bas.bgacs.org The ability to introduce nitrogen functionalities with stereochemical control makes aziridines particularly attractive for the asymmetric synthesis of chiral molecules. bas.bg
Inherent Strain and Electrophilic Reactivity Profile of Aziridines
The defining characteristic of the aziridine ring is its significant ring strain. The internal bond angles of approximately 60° deviate considerably from the ideal tetrahedral angle of 109.5°, resulting in substantial angle strain. jchemlett.com This inherent strain, estimated to be around 109 kJ/mol, is the primary driver for the high reactivity of aziridines. core.ac.uk
The nitrogen atom in the ring can act as a nucleophile, but the most prominent feature of aziridines is their electrophilic nature at the ring carbons. core.ac.uk The ring strain makes the C-N bonds susceptible to cleavage. When the nitrogen atom is unsubstituted or bears an electron-donating group (a "non-activated" aziridine), it is relatively stable and requires activation by an electrophile, such as a proton or a Lewis acid, to form a more reactive aziridinium (B1262131) ion. mdpi.comresearchgate.net This activation further increases the ring strain and enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. mdpi.com
Conversely, when the nitrogen atom bears an electron-withdrawing group (an "activated" aziridine), the ring becomes significantly more reactive towards nucleophiles without the need for prior activation. arkat-usa.org The electron-withdrawing group stabilizes the developing negative charge on the nitrogen atom as the ring opens, facilitating the reaction. nih.gov
Rationale for Dedicated Academic Research on Substituted Aziridines, Specifically 2-Isobutylaziridine
The study of substituted aziridines, such as this compound, is crucial for several reasons. The nature and position of substituents on the aziridine ring have a profound impact on its reactivity and regioselectivity during ring-opening reactions. nih.govfrontiersin.org For asymmetrically substituted aziridines like this compound, a key research question is which of the two non-equivalent ring carbons will be attacked by an incoming nucleophile. core.ac.uk Understanding and controlling this regioselectivity is paramount for the targeted synthesis of specific isomers of a desired product.
Research on specific substituted aziridines like this compound allows for a systematic investigation into the electronic and steric effects of the substituent on the ring-opening process. researchgate.netcore.ac.uk The isobutyl group, being a simple alkyl group, provides a good model for studying the influence of non-polar, sterically demanding substituents. Furthermore, the synthesis and reactions of optically pure this compound are of significant interest for the development of new asymmetric synthetic methodologies. arkat-usa.orgresearchgate.net For instance, chiral this compound has been used in the synthesis of optically active polymers and as a chiral building block for creating more complex molecules. arkat-usa.orgjst.go.jp
Historical Development of Aziridine Synthesis and Transformations Relevant to this compound
The first synthesis of an aziridine derivative was reported by Gabriel in 1888 from a 2-bromoethylamine (B90993) hydrobromide. jchemlett.com A significant early method for aziridine synthesis is the Wenker synthesis, which involves the cyclization of β-amino alcohols. wikipedia.org This method has been improved over the years to be milder and more efficient. thieme-connect.com Another classical approach is the addition of a nitrene equivalent to an alkene. rsc.org
The transformations of aziridines, particularly their ring-opening reactions, have been a subject of intense study. The regioselectivity of ring-opening in 2-substituted aziridines is a critical aspect. Generally, in non-activated aziridines under acidic conditions, the nucleophile attacks the more substituted carbon atom (SN1-like pathway) due to better stabilization of the positive charge. However, for activated aziridines, the attack often occurs at the less sterically hindered carbon (SN2-like pathway). core.ac.uk
Structure
3D Structure
Properties
CAS No. |
3647-37-8 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
2-(2-methylpropyl)aziridine |
InChI |
InChI=1S/C6H13N/c1-5(2)3-6-4-7-6/h5-7H,3-4H2,1-2H3 |
InChI Key |
KGHFQEDPQOKCSJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1CN1 |
Canonical SMILES |
CC(C)CC1CN1 |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for 2 Isobutylaziridine and Analogous Derivatives
Classical and Contemporary Approaches to Aziridine (B145994) Ring Formation
The formation of the aziridine ring can be accomplished through several synthetic strategies, ranging from classical methods that have been refined over time to modern catalytic approaches that offer high levels of stereocontrol.
Wenker Synthesis and Modern Adaptations for N-H Aziridines
The Wenker synthesis is a classic and practical method for preparing aziridines, particularly N-H aziridines, from vicinal amino alcohols. organic-chemistry.orgresearchgate.netwikipedia.org The traditional process involves the reaction of a β-amino alcohol with sulfuric acid at high temperatures to form a sulfate (B86663) ester, which is then cyclized using a strong base like sodium hydroxide (B78521). wikipedia.orgchemeurope.com
However, the harsh conditions of the original Wenker synthesis, such as high temperatures and the use of strong acids and bases, can lead to side reactions like elimination and are not suitable for sensitive substrates. organic-chemistry.orgamazonaws.com To address these limitations, modern adaptations have been developed. One significant improvement involves using chlorosulfonic acid for the esterification step under milder conditions, which helps to prevent the elimination of water from unstable amino alcohols. organic-chemistry.orgthieme-connect.com Subsequently, the cyclization can be achieved using a non-nucleophilic base like sodium carbonate, which minimizes side reactions and improves yields. organic-chemistry.orgthieme-connect.com These milder conditions have expanded the scope of the Wenker synthesis, making it applicable to a wider range of amino alcohols, including those that are unstable in hot sulfuric acid. organic-chemistry.orgthieme-connect.comscispace.com Biphasic reaction conditions have also been explored to create a more reliable and scalable process for this modified Wenker cyclization. amazonaws.comscispace.comnih.gov
A study detailed the synthesis of (S)-1-(4-Chlorobenzyl)-2-isobutylaziridine, a derivative of 2-isobutylaziridine, using an improved Wenker method, yielding a colorless oil. researchgate.netthieme-connect.com
Synthesis from Vicinal Amino Alcohols
The conversion of vicinal amino alcohols to aziridines is a direct and widely used strategy. organic-chemistry.orgresearchgate.netiwu.edunih.govrsc.org This transformation typically involves the activation of the hydroxyl group to create a good leaving group, followed by an intramolecular nucleophilic substitution by the adjacent amino group.
Several methods exist for this cyclization, and the choice of reagents is crucial, especially for sensitive molecules like vinylaziridines which are prone to decomposition in acidic conditions. organic-chemistry.org For the synthesis of N-tosyl aziridines, two complementary one-pot procedures have been developed. Less sterically hindered amino alcohols can be efficiently converted to N-tosyl aziridines using tosylation followed by in situ cyclization with potassium hydroxide in a water/dichloromethane system. organic-chemistry.org For more substituted amino alcohols, using potassium carbonate in acetonitrile (B52724) often provides better yields. organic-chemistry.org
The synthesis of vicinal amino alcohols themselves is a critical first step and can be achieved through various methods, including the ring-opening of epoxides with amines. organic-chemistry.org This approach can be highly regioselective and stereoselective, providing the necessary precursors for aziridine synthesis. organic-chemistry.org
Enantioselective Aziridination of Olefins
The direct aziridination of olefins is a powerful method for constructing the aziridine ring, and significant efforts have been dedicated to developing catalytic and enantioselective versions of this reaction. acs.orgprinceton.edu This approach avoids the pre-functionalization of the starting material and can be highly atom-economical. The reaction generally involves the transfer of a nitrene group to an alkene.
Various catalytic systems have been developed for this purpose. Early examples include the use of copper complexes with bis(oxazoline) ligands for the aziridination of olefins. nih.gov More recently, cobalt(II)-based catalysts have been shown to be effective for the asymmetric aziridination of alkenes using trichloroethoxysulfonyl azide (B81097) (TcesN3) as the nitrene source, affording N-Tces-aziridines in high yields and with excellent enantioselectivities. rsc.org
For unactivated terminal alkenes, which are challenging substrates, a planar chiral rhodium(III) indenyl catalyst has been developed. nih.govchemrxiv.org This system demonstrates remarkable functional group tolerance and chemoselectivity, favoring the aziridination of unactivated olefins even in the presence of activated ones. nih.govchemrxiv.org Computational studies have indicated that the reaction proceeds through a stepwise mechanism involving the migratory insertion of the alkene into a rhodium-amide bond, with this step being both rate-determining and enantio-determining. nih.gov
Enzyme-catalyzed aziridination has also emerged as a promising strategy. Directed evolution of cytochrome P450 enzymes has led to variants that can catalyze the aziridination of styrenes with high enantioselectivity. nih.gov For instance, an evolved enzyme was used for the aziridination of 4-methylstyrene, yielding the corresponding aziridine with high (S)-selectivity (99% ee). nih.gov
Asymmetric Nucleophilic Addition to 2H-Azirines
2H-Azirines are reactive intermediates that can serve as precursors to chiral aziridines through asymmetric nucleophilic addition. jchemlett.comresearchgate.net This strategy allows for the introduction of a variety of substituents at the C3 position of the aziridine ring.
One approach involves the use of a chiral N,N'-dioxide/Cu(II) complex as a catalyst for the addition of tertiary carbon nucleophiles to 2H-azirines, producing chiral aziridines with vicinal tetrasubstituted stereocenters in high yields and enantiomeric purity. jchemlett.com Another method utilizes a copper(I)-catalyzed decarboxylative Mannich reaction between α,α-disubstituted cyanoacetic acids and 2H-azirines. d-nb.info This reaction, which is activated by the acidic nature of the cyanoacetic acid, generates chiral aziridines containing adjacent tetrasubstituted and acyclic quaternary stereocenters. d-nb.info
Chiral N-heterocyclic carbenes have also been employed as catalysts for the enantioselective aza-benzoin reaction of aldehydes with 2H-azirines, yielding optically active aziridines. jchemlett.com Furthermore, the kinetic resolution of racemic 2H-azirines via organocatalytic asymmetric nucleophilic addition of pyrazoles has been demonstrated, providing access to both chiral aziridines and optically active 2H-azirines. rsc.org
Sulfamate-Mediated Aziridination Strategies
Intramolecular reactions involving sulfamate (B1201201) esters provide a powerful tool for the stereoselective synthesis of nitrogen-containing heterocycles, including aziridines. These methods often proceed with high regioselectivity and stereospecificity.
One such strategy involves the intramolecular amidation of sulfamate esters catalyzed by ruthenium porphyrin complexes. acs.org This reaction proceeds via a putative metal imido intermediate and affords cyclic sulfamidates, which are versatile synthetic intermediates. acs.org Similarly, copper-catalyzed intramolecular aziridination of unsaturated sulfamates using iodosylbenzene as the oxidant leads to the formation of bicyclic fused aziridines. These bicyclic systems can then be opened by various nucleophiles in a regioselective manner.
The intramolecular aza-Michael cyclization of sulfamates onto α,β-unsaturated esters, thioesters, amides, and nitriles is another effective method. chemrxiv.orgacs.org This reaction, typically catalyzed by a base, proceeds in good yield and with excellent diastereoselectivity. The resulting oxathiazinane products can be further manipulated, highlighting the versatility of the sulfamate tether. chemrxiv.orgacs.org The ring-opening of aziridines by pendant sulfamates has also been shown to be a viable strategy for the preparation of vicinal diamines, with the cyclization being highly regioselective and stereospecific. nih.gov
Chiral Pool Approaches to Enantiomerically Enriched this compound
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, that can be used as starting materials for the synthesis of complex chiral molecules. L-leucine, with its isobutyl side chain, is a logical and common starting material for the synthesis of enantiomerically enriched (S)-2-isobutylaziridine.
The general strategy involves the conversion of the carboxylic acid functionality of L-leucine into a suitable group that can participate in the aziridine ring formation. This often involves reduction of the carboxylic acid to an alcohol, followed by conversion of the resulting amino alcohol into the aziridine. The synthesis of chiral ionic liquids from natural amino acids has also been explored, demonstrating the versatility of these starting materials. nih.gov Similarly, enantioselective synthesis of α-amino acids has been achieved through various catalytic methods, further expanding the toolbox for chiral synthesis. organic-chemistry.orgrsc.org
The synthesis of chiral aziridines from natural amino acids has been reported, highlighting the utility of this approach for accessing optically active aziridines. harvard.edu These methods provide a reliable route to enantiomerically pure this compound and its derivatives, which are valuable intermediates in organic synthesis.
Derivatization from Naturally Occurring Chiral Precursors (e.g., L-Leucine)
One effective strategy for synthesizing chiral aziridines is to utilize the inherent chirality of naturally occurring compounds, such as amino acids. tcichemicals.com L-leucine, with its isobutyl side chain, serves as a logical and readily available starting material for the synthesis of (S)-2-isobutylaziridine.
The general approach involves the conversion of the amino acid into a corresponding β-amino alcohol, which can then undergo cyclization to form the aziridine ring. A common pathway includes the reduction of the carboxylic acid moiety of L-leucine to an alcohol, protection of the amino group, activation of the hydroxyl group (e.g., as a tosylate or mesylate), and subsequent intramolecular nucleophilic substitution by the deprotected amine to close the three-membered ring.
This method provides a reliable route to enantiomerically pure this compound, as the stereochemistry at the α-carbon of the amino acid is typically retained throughout the synthetic sequence. The availability of both L- and D-amino acids allows for the selective synthesis of either enantiomer of the target aziridine.
Catalytic Asymmetric Synthetic Routes to this compound Scaffolds
Catalytic asymmetric aziridination represents a powerful and atom-economical approach to chiral aziridines, avoiding the multi-step sequences often required when starting from chiral precursors. semanticscholar.org
Metal complexes are widely employed as catalysts for the asymmetric transfer of a nitrene group to an alkene. illinois.edu For the synthesis of this compound, this would involve the aziridination of 4-methyl-1-pentene (B8377).
Ruthenium-Salen Complexes: Chiral Ruthenium-Salen complexes have been shown to be effective catalysts for the aziridination of various olefins. nih.gov These catalysts can facilitate the transfer of a nitrene moiety from a nitrogen source, such as a sulfonyl azide or a related derivative, to the double bond of the alkene. The chirality of the Salen ligand directs the approach of the alkene, leading to the formation of one enantiomer of the aziridine in excess. organic-chemistry.org
Copper(I)-Ligand Complexes: Copper(I) complexes with chiral ligands, such as bis(oxazoline) (BOX) or phosphine (B1218219) ligands, are also prominent catalysts for asymmetric aziridination. cmu.edunih.gov The reaction typically employs a nitrene precursor like [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). cmu.edu The chiral ligand environment around the copper center dictates the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically enriched this compound from 4-methyl-1-pentene. rsc.org Mechanistic studies suggest that the reaction proceeds through a copper-nitrenoid intermediate. cmu.edu The choice of ligand and reaction conditions is crucial for achieving high enantioselectivity. mdpi.com
Table 1: Examples of Metal-Catalyzed Asymmetric Aziridination
| Catalyst System | Alkene Substrate | Nitrene Source | Typical Enantioselectivity |
|---|---|---|---|
| Ru(Salen) | Styrene | TsN3 | Good to Excellent |
| Cu(I)-BOX | Styrene | PhI=NTs | High |
| Rh2(OAc)4 | Various Olefins | Sulfonyl Azides | Variable |
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantages of using non-toxic and readily available small organic molecules as catalysts. Several organocatalytic strategies have been developed for the asymmetric synthesis of aziridines. researchgate.netthieme-connect.com
One common approach involves the aza-Michael addition of a nitrogen nucleophile to an α,β-unsaturated aldehyde or ketone, followed by intramolecular cyclization. researchgate.net Chiral amines, such as prolinol derivatives, can catalyze these reactions by forming a chiral iminium ion intermediate with the enal, which then undergoes a stereoselective Michael addition. The subsequent cyclization furnishes the chiral aziridine. researchgate.net While this method is highly effective for electron-deficient alkenes, its application to unactivated alkenes like 4-methyl-1-pentene to directly form this compound is more challenging. However, related strategies can provide access to functionalized aziridine precursors that can be subsequently converted to the desired product.
Another organocatalytic approach is the use of chiral Brønsted acids, such as chiral phosphoric acids, to activate the reactants and control the stereochemistry of the aziridination reaction. beilstein-journals.orgbeilstein-journals.org These catalysts can promote the reaction between an imine and a diazo compound or an ylide, leading to the formation of chiral aziridines.
Metal-Catalyzed Aziridination (e.g., Ruthenium-Salen, Copper(I)-Ligand Complexes)
Synthetic Strategies for N-Functionalized this compound Derivatives
The nitrogen atom of the aziridine ring can be functionalized with a variety of substituents, which can influence the stability, reactivity, and biological activity of the molecule. rsc.org The synthesis of N-functionalized 2-isobutylaziridines can be achieved either by direct aziridination using a functionalized nitrene precursor or by post-synthetic modification of an N-unsubstituted or N-protected aziridine.
N-Sulfonylated Derivatives: N-sulfonyl aziridines are common synthetic targets due to the electron-withdrawing nature of the sulfonyl group, which activates the aziridine ring for nucleophilic ring-opening reactions. nih.govorganic-chemistry.orgekb.eg These derivatives are often synthesized directly through metal-catalyzed aziridination using N-sulfonylated nitrene precursors like sulfonyl azides or PhI=NSO₂R. organic-chemistry.orgcmu.edu For example, the copper-catalyzed reaction of 4-methyl-1-pentene with p-toluenesulfonyl azide would yield N-(p-toluenesulfonyl)-2-isobutylaziridine.
N-Acylated Derivatives: N-acyl aziridines are another important class of functionalized aziridines. beilstein-journals.orgarkat-usa.orgrsc.org They can be prepared by direct acylation of N-H aziridines. For instance, (S)-2-isobutylaziridine can be reacted with an acyl chloride or anhydride (B1165640) in the presence of a base to yield the corresponding N-acyl derivative. This approach allows for the introduction of a wide variety of acyl groups. nih.gov
Table 2: Synthesis of N-Functionalized Aziridines
| N-Substituent | Synthetic Method | Starting Material | Reagent |
|---|---|---|---|
| Sulfonyl (e.g., Tosyl) | Direct Aziridination | 4-Methyl-1-pentene | TsN3 + Cu(I) catalyst |
| Acyl (e.g., Acetyl) | N-Acylation | This compound | Acetyl chloride + Base |
| Carbamoyl (e.g., Boc) | N-Functionalization | This compound | Boc2O |
Advanced Reactivity and Transformation Pathways of 2 Isobutylaziridine
Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Core
The high ring strain of the aziridine ring makes it susceptible to nucleophilic attack, leading to ring-opening. This process is a cornerstone of aziridine chemistry, allowing for the stereospecific introduction of new functionalities.
Regioselectivity and Stereoselectivity in Ring-Opening Processes
The outcome of nucleophilic ring-opening reactions of unsymmetrical aziridines like 2-isobutylaziridine is governed by the interplay of electronic and steric factors, as well as the nature of the activating group and the nucleophile.
The regioselectivity of nucleophilic attack on the this compound ring, meaning whether the nucleophile attacks the more substituted C2 carbon or the less substituted C3 carbon, is a critical aspect of its reactivity.
Steric Hindrance: Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. wikipedia.org In the case of this compound, the isobutyl group at the C2 position presents significant steric bulk. This directs nucleophiles to preferentially attack the C3 position. For instance, in reactions involving N-benzoyl-2-isopropylaziridine, a structurally similar compound, the nucleophilic attack occurs at the less substituted carbon atom. arkat-usa.org
Electronic Effects: The electronic nature of the substituent on the aziridine nitrogen and the substituents on the ring carbons also plays a crucial role. wikipedia.org Electron-withdrawing groups on the nitrogen atom, such as sulfonyl or acyl groups, activate the aziridine ring towards nucleophilic attack. researchgate.net These "activated" aziridines are more susceptible to ring-opening. The regiochemical outcome can be influenced by the ability of the substituents to stabilize any partial positive charge that develops in the transition state. In some cases, electronic effects can override steric considerations, leading to attack at the more substituted carbon (C2). nih.govmdpi.com For example, if a substituent at C2 can better stabilize a developing positive charge, such as in the case of an aryl group, attack at C2 (benzylic position) can be favored. scholaris.ca However, with an isobutyl group, which is not strongly electron-donating or stabilizing for a carbocation, steric factors are more likely to dominate, favoring C3 attack.
The interplay between steric and electronic effects is a fine balance that determines the ultimate regiochemical outcome of the ring-opening reaction. nih.govmdpi.com
To facilitate the ring-opening of aziridines, which can be unreactive, various activation strategies are employed. These methods enhance the electrophilicity of the ring carbons and can significantly influence the regio- and stereoselectivity of the reaction.
N-Activation: A common strategy is the installation of an electron-withdrawing group on the aziridine nitrogen. researchgate.net Groups like tosyl (Ts), nosyl (Ns), or Boc (tert-butyloxycarbonyl) activate the aziridine ring by making the ring carbons more electrophilic. For example, the synthesis of (S)-N-benzoyl-2-isopropylaziridine is a method used to activate the aziridine for ring-opening. arkat-usa.org The choice of the activating group can influence the reaction's outcome.
Lewis Acid Catalysis: Lewis acids are frequently used to activate the aziridine ring by coordinating to the nitrogen atom. iitk.ac.inorganic-chemistry.org This coordination further polarizes the C-N bonds, making the ring more susceptible to nucleophilic attack. Common Lewis acids used include zinc triflate (Zn(OTf)₂), copper triflate (Cu(OTf)₂), and boron trifluoride etherate (BF₃·OEt₂). arkat-usa.orgnih.gov The use of Lewis acids can promote SN2-type ring-opening, leading to inversion of stereochemistry at the attacked carbon. iitk.ac.in For example, Lewis acid-mediated ring-opening of 2-aryl-N-tosylaziridines with alcohols proceeds via an SN2 pathway. organic-chemistry.org
Brønsted Acid Catalysis: Protic acids can also activate the aziridine ring by protonating the nitrogen atom, forming a highly reactive aziridinium (B1262131) ion. researchgate.net This intermediate is then readily attacked by nucleophiles. However, this method can sometimes lead to a loss of regioselectivity, as the reaction may proceed through a more SN1-like mechanism with carbocationic character.
These activation strategies are critical for achieving efficient and controlled ring-opening of this compound, enabling the synthesis of a wide array of functionalized amine derivatives.
Influence of Electronic and Steric Factors on Regiochemical Outcome (e.g., C2 versus C3 Attack)
Alkylative and Arylative Aziridine Ring-Opening
The ring-opening of this compound can be achieved with carbon-based nucleophiles, such as organometallic reagents, leading to the formation of new carbon-carbon bonds.
Alkylative Ring-Opening: Organolithium and Grignard reagents are powerful nucleophiles that can open the aziridine ring. libretexts.orgmsu.edu These reactions typically proceed with high regioselectivity, with the nucleophile attacking the less substituted C3 position of the activated aziridine.
Arylative Ring-Opening: The introduction of an aryl group can be accomplished through methods like Friedel-Crafts alkylation, where an electron-rich aromatic ring acts as the nucleophile. researchgate.net This reaction is often catalyzed by a Lewis acid. Another approach involves the use of organometallic reagents derived from aryl halides. The synthesis of diarylamines has been achieved through a one-pot N-arylation/ring-opening reaction of cyclic amines.
These alkylative and arylative ring-opening reactions provide a powerful tool for elaborating the carbon skeleton of molecules derived from this compound.
Intramolecular and Self-Opening Reactions of Aziridines
In certain cases, the nucleophile that opens the aziridine ring can be part of the same molecule, leading to intramolecular cyclization reactions.
Intramolecular Ring-Opening: If a nucleophilic functional group is present in a substituent attached to the aziridine, it can attack the aziridine ring, leading to the formation of a new heterocyclic ring. The regioselectivity of this intramolecular attack is dependent on the length and nature of the tether connecting the nucleophile and the aziridine ring, as well as the substitution pattern of the aziridine itself. frontiersin.orgsioc-journal.cn For instance, the intramolecular ring-opening of aziridines tethered to a CO₂-derived nucleophile has been studied. nih.gov
Self-Opening Reactions: In a unique transformation, an aziridine molecule can act as a nucleophile to open another activated aziridine molecule. This "self-opening" reaction has been reported for chiral aziridines in the presence of a Lewis acid like ZnBr₂, leading to the formation of 1-(2-aminoalkyl)aziridines. arkat-usa.orgresearchgate.net This reaction proceeds with high stereoselectivity.
Electrophilic Transformations and Rearrangement Pathways
While less common than nucleophilic ring-opening, this compound can also undergo transformations initiated by electrophiles. These reactions can lead to rearrangements and the formation of different heterocyclic systems. For example, 1-ethoxycarbonylmethyl-2-isobutylaziridine has been shown to rearrange to 1-ethyl-5-isobutyl-3,4,5,6-tetrahydro-2(1H)-pyrazinone in the presence of excess ethylamine (B1201723) and BF₃·Et₂O. epdf.pub This transformation proceeds through an isolable intermediate.
Cycloaddition Reactions Involving the Aziridine Ring System
The strained three-membered ring of this compound does not typically participate directly as a component in cycloaddition reactions. Instead, it serves as a precursor to a reactive intermediate, an azomethine ylide, which readily undergoes [3+2] cycloaddition reactions. wikipedia.org This transformation is a powerful method for constructing five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines and oxazolidines. wikipedia.orgmdpi.com
The generation of the azomethine ylide from this compound involves the cleavage of the carbon-carbon bond of the aziridine ring. This ring-opening can be initiated either thermally or photochemically. wikipedia.orgnih.govbeilstein-journals.org The presence of an electron-withdrawing group on the aziridine nitrogen, such as a tosyl or an acyl group, facilitates this process and stabilizes the resulting 1,3-dipole. iitk.ac.in Once formed, the azomethine ylide, a nitrogen-based 1,3-dipole, can be trapped in situ by a variety of dipolarophiles. wikipedia.orgrsc.org
The reaction is a concerted, pericyclic process that is generally considered suprafacial with respect to both the dipole and the dipolarophile. wikipedia.org The versatility of this reaction is demonstrated by the wide range of dipolarophiles that can be employed, including alkenes, alkynes, and carbonyl compounds. mdpi.comnih.gov For instance, the Lewis acid-catalyzed reaction of N-tosylaziridines with nitriles provides a direct route to substituted imidazolines. iitk.ac.in While specific studies on this compound are limited, research on analogous 2-alkylaziridines shows that these reactions proceed with good yields and high stereoselectivity, making it a valuable synthetic strategy. iitk.ac.inresearchgate.net
Table 1: Examples of [3+2] Cycloaddition Reactions with Aziridine-Derived Azomethine Ylides
| Aziridine Precursor (R-group) | Dipolarophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 2-Phenyl, N-Tosyl | Benzonitrile | Cu(OTf)₂ | Imidazoline | 94 | iitk.ac.in |
| 2-Methyl, N-Tosyl | Benzonitrile | Cu(OTf)₂ | Imidazoline | 72 | iitk.ac.in |
| 2-Cyclohexyl, N-Tosyl | Acetonitrile (B52724) | Cu(OTf)₂ | Imidazoline | 85 | iitk.ac.in |
| 2,2-Dimethoxycarbonyl, N-Aryl | Benzaldehyde | Thermal | Oxazolidine | High | nih.gov |
| 2-Phenyl, N-Tosyl | Ethyl Acrylate | Thermal | Pyrrolidine (B122466) | 75 | iitk.ac.in |
Selective Functionalization at the Nitrogen and Carbon Centers of this compound
The reactivity of this compound allows for selective functionalization at three primary sites: the nitrogen atom and the two carbon atoms (C2 and C3) of the heterocyclic ring.
Nitrogen Center Functionalization (N-Functionalization)
The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, readily undergoing reactions with various electrophiles.
N-Acylation: This is a common transformation where an acyl group is introduced onto the nitrogen atom. The reaction typically involves treating the aziridine with an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a base. arkat-usa.org N-acylation is significant as it can increase the reactivity of the aziridine ring towards nucleophilic ring-opening by making the nitrogen a better leaving group. nih.gov A wide array of reagents can be used for N-acylation under mild, neutral conditions. organic-chemistry.orgorganic-chemistry.org
N-Alkylation: The introduction of an alkyl group onto the aziridine nitrogen can be achieved using alkylating agents like alkyl halides or tosylates. beilstein-journals.org These reactions are typically carried out in the presence of a base, such as sodium hydride (NaH), to deprotonate the nitrogen, enhancing its nucleophilicity. beilstein-journals.orgderpharmachemica.com Palladium-catalyzed N-alkylation reactions have also emerged as versatile methods for this transformation. chemrxiv.org Selective mono-alkylation can often be achieved by carefully controlling the reaction conditions. organic-chemistry.org
Carbon Center Functionalization (C-Functionalization)
Functionalization at the carbon atoms of the this compound ring is predominantly achieved through nucleophilic ring-opening reactions. This process is driven by the release of the significant ring strain (approx. 27 kcal/mol) inherent in the three-membered ring. acs.org The regioselectivity of the attack—whether the nucleophile adds to the substituted C2 carbon or the unsubstituted C3 carbon—is a critical aspect of this chemistry.
The outcome is influenced by several factors, including the nature of the nucleophile, the substituents on the ring, and the reaction conditions (acidic vs. basic/neutral).
Attack at the C3 Position (Linear Product): Under neutral or basic conditions, nucleophilic attack generally occurs at the less sterically hindered C3 position via an SN2 mechanism. acs.orgnih.gov This is the common pathway for many nucleophiles, including organometallic reagents like organocuprates or Grignard reagents in the presence of copper catalysts, leading to the "linear" ring-opened product. nih.gov
Attack at the C2 Position (Branched Product): Attack at the more substituted C2 carbon is less common but can be favored under specific conditions. Acid-catalyzed ring-opening proceeds via the formation of an aziridinium ion. In this intermediate, the positive charge is better stabilized at the more substituted C2 carbon, making it more electrophilic and directing the nucleophilic attack to this site. frontiersin.org Furthermore, advanced catalytic systems, such as dual Ti/Ni catalysis, have been developed to override the inherent steric preference and achieve branched-selective arylation at the C2 position of 2-alkyl aziridines. nih.gov The reaction of N-activated aziridines with certain nucleophiles, like [¹⁸F]fluoride, can also proceed with high regioselectivity for the C2 position. nih.gov
Table 2: Regioselectivity in Nucleophilic Ring-Opening of 2-Alkylaziridines
| Nucleophile | Activating Group/Catalyst | Conditions | Major Product | Regioselectivity (C2:C3 Attack) | Reference |
| Organocuprate (R₂CuLi) | N-H (unactivated) | Ether/THF | Linear Amine | Predominantly C3 | nih.gov |
| Grignard (RMgX) / Cu(I) | N-H (unactivated) | Ether/THF | Linear Amine | Predominantly C3 | nih.gov |
| H₂O | N-H (activated with TFA) | CF₃CO₂H | Branched Amino Alcohol | C2 attack favored | frontiersin.org |
| Ar-I / Ni/Ti cat. | N-Boc | Dioxane, 80 °C | Branched Arylated Amine | >98:2 | nih.gov |
| B₂(pin)₂ | Pd / P(t-Bu)₂Me | H₂O/Dioxane | Linear Borylated Amine | >99:1 | acs.orgrsc.org |
| [¹⁸F]Fluoride | N-Boc | Microwave, 100 °C | Branched Fluoro-Amine | Exclusive C2 | nih.gov |
2 Isobutylaziridine As a Versatile Synthetic Building Block
Construction of Chiral 1,2-Diamines and Analogous Derivatives
The synthesis of chiral 1,2-diamines is a cornerstone of asymmetric synthesis, as these motifs are prevalent in natural products, pharmaceuticals, and as ligands for transition-metal catalysts. sigmaaldrich.comthieme.de 2-Isobutylaziridine serves as an excellent precursor for these structures through nucleophilic ring-opening reactions.
A notable method involves the "self-opening" or dimerization of optically pure aziridines. For instance, the reaction of (S)-2-isobutylaziridine with a catalytic amount of zinc bromide (ZnBr2) at elevated temperatures yields a 1-(2-aminoalkyl)aziridine, which is a protected form of a 1,2-diamine. arkat-usa.orgresearchgate.net This reaction proceeds with high regio- and stereoselectivity, with the nucleophilic attack of one aziridine (B145994) molecule occurring at the less sterically hindered carbon of another, activated aziridine molecule. arkat-usa.orgresearchgate.net This approach allows for the creation of diamines where both nitrogen atoms bear the same chiral hydrocarbon group. Cross-coupling between two different chiral aziridines is also possible, enabling the synthesis of 1,2-diamines with distinct substituents. arkat-usa.org
The ring of this compound can also be opened by various other nucleophiles, including water and amines, often facilitated by mild acid catalysis. organic-chemistry.org Hot water, for example, can serve as both a reactant and a modest acid catalyst to produce the corresponding amino alcohol. organic-chemistry.org This reactivity provides a straightforward route to chiral 1,2-amino alcohol derivatives, which are also valuable synthetic intermediates.
Table 1: Synthesis of Chiral Diamine Derivatives from (S)-2-Isobutylaziridine
| Reactant(s) | Catalyst/Conditions | Product | Yield (%) | Reference |
| (S)-2-Isobutylaziridine (self-opening) | ZnBr₂, 80 °C, 2 h | (S)-1-((S)-2-Aminohexyl)-2-isobutylaziridine | 56% | arkat-usa.orgresearchgate.net |
Synthesis of Diverse Heterocyclic Systems
The strained aziridine ring is a versatile starting point for the construction of larger, more complex heterocyclic systems through various synthetic strategies, including dimerization and ring expansion.
Formation of Piperazines from this compound Precursors
Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 4 positions, a scaffold frequently found in pharmacologically active compounds. metu.edu.trorganic-chemistry.org One route to substituted piperazines involves the acid-catalyzed dimerization of aziridines. For example, treating 1-ethoxycarbonylmethyl-2-isobutylaziridine with boron trifluoride etherate (BF₃·OEt₂) and an excess of ethylamine (B1201723) leads to the formation of 1-ethyl-5-isobutyl-3,4,5,6-tetrahydro-2(1H)-pyrazinone, a piperazine (B1678402) derivative, in good yield. epdf.pub This transformation proceeds through the rearrangement of an isolable intermediate. epdf.pub Other methods for piperazine synthesis often involve the cyclization of optically active amino acid derivatives or the dimerization of chiral aziridines, highlighting the utility of precursors like this compound. oup.com
Derivatization to Pyrrolidines and Other Azaheterocycles via Ring Expansion
Ring expansion reactions provide a powerful method for converting the three-membered aziridine ring into larger, five-, six-, or even seven-membered azaheterocycles. researchgate.netnih.gov While specific examples detailing the ring expansion of this compound itself are not prevalent in the provided search results, general methodologies for aziridine ring expansion are well-established and applicable.
One general strategy involves the rearrangement of 2,3-aziridin-1-ols. Under basic conditions, these compounds can undergo an aza-Payne rearrangement to form epoxy amines. organic-chemistry.orgmsu.edu Subsequent nucleophilic attack by a reagent like dimethylsulfoxonium methylide can initiate a cascade that culminates in a 5-exo-tet ring-closure, yielding a pyrrolidine (B122466) with complete transfer of stereochemistry. organic-chemistry.orgmsu.edu Another approach involves the reaction of vinylaziridines with highly electron-deficient alkenes, which can produce pyrrolidines via a [3+2] cycloaddition type mechanism. mdpi.com These established methodologies illustrate the potential for converting this compound derivatives into functionalized pyrrolidines and other valuable azaheterocycles. organic-chemistry.orgmdpi.com
Incorporation into Peptidomimetic Structures (e.g., Aziridinyl Peptides)
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability and bioavailability. wikipedia.orgsymeres.com The aziridine ring is a valuable component in these structures due to its ability to act as an electrophilic center for ring-opening by biological nucleophiles and to introduce conformational constraints. nih.govsemanticscholar.org
This compound derivatives are used in the synthesis of peptidomimetics and aziridinyl peptides. For instance, N-Boc protected this compound can be used in reactions to form larger molecules that mimic peptide structures. scholaris.ca The resulting aziridine-containing conjugates can then undergo ring-opening with nucleophiles like C-terminal peptide thioacids to form aminomethylene peptidomimetics. scholaris.ca This approach allows for the convergent synthesis of complex peptide-like molecules. The aziridine moiety's advantage over similar structures like epoxides is the ability to further functionalize or extend a peptide chain from the aziridine nitrogen atom. nih.gov
Precursor Role in the Synthesis of Complex Organic Molecules and Natural Product Scaffolds
The synthesis of complex natural products often relies on the use of versatile chiral building blocks to construct intricate molecular architectures. sioc-journal.cnnih.govfrontiersin.org this compound and its derivatives serve as such precursors. Unprotected aziridine aldehydes, which exist as stable dimers, are particularly useful. scholaris.cascholaris.ca From these dimers, a range of N-H alkynylaziridines can be prepared, which are themselves precursors to α-amino allenes—valuable intermediates for further transformations into complex structures like substituted pyridines. scholaris.ca
Furthermore, the strategic ring-opening of bicyclic aziridinium (B1262131) ions, which can be formed from aziridine-containing precursors, provides a pathway to biologically active natural products. nih.gov This strategy allows for the regio- and stereospecific synthesis of piperidine (B6355638) and azepane motifs, which are core structures in natural products such as sedamine, fagomine, and balanol. nih.gov Although not starting directly from this compound in the cited example, the methodology demonstrates the power of the aziridine ring as a latent functional group for constructing complex molecular scaffolds.
Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.comnih.govfrontiersin.org These reactions are powerful tools in drug discovery for rapidly generating libraries of diverse molecules. mdpi.com
While the direct participation of this compound as one of the primary components in a classical MCR like the Ugi or Passerini reaction is not explicitly detailed in the search results, its derivatives can be involved in MCR-like sequences. The aziridine ring can act as a key functional group in a molecule that participates in a cascade reaction involving multiple components. For example, the synthesis of diverse heterocyclic scaffolds can be achieved by sequencing MCRs with subsequent cyclization reactions. nih.gov The functional groups installed via an MCR can be designed to react with a pre-existing aziridine ring, or an aziridine can be opened by a product from an MCR, to rapidly build molecular complexity.
Catalytic Applications and Ligand Design Based on 2 Isobutylaziridine Derivatives
2-Isobutylaziridine Derivatives as Chiral Ligands in Asymmetric Metal Catalysis
The incorporation of the this compound moiety into multidentate ligands has been a successful strategy for inducing chirality in metal-catalyzed reactions. mdpi.comsemanticscholar.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. lodz.pl The defined stereochemistry of the this compound unit is effectively transferred to the catalytic process, enabling the synthesis of optically active molecules. mdpi.comlodz.pl
Design and Synthesis of Aziridine-Phosphine Ligands
A notable class of ligands derived from this compound are aziridine-phosphines. mdpi.com The design of these P,N-type ligands combines the stereodirecting influence of the chiral aziridine (B145994) ring with the strong coordinating ability of the phosphine (B1218219) group. d-nb.info
The synthesis of these chiral ligands, such as (2S)-1-[2-(diphenylphosphino)benzyl]-2-isobutylaziridine, is typically achieved through the reduction of the corresponding phosphine oxides. mdpi.comresearchgate.net A common and effective method involves using a reducing agent system like triethoxysilane (B36694) in the presence of titanium(IV) isopropoxide in a suitable solvent like boiling tetrahydrofuran. researchgate.netnih.gov The precursor phosphine oxides are synthesized from starting materials like o-bromoanisole and diphenylphosphinic chloride. nih.gov This synthetic route provides access to a series of optically pure aziridine-phosphines that can be screened for catalytic activity. mdpi.comresearchgate.net
Application in Asymmetric Friedel-Crafts Alkylation
Aziridine-phosphine ligands derived from this compound have demonstrated significant efficacy in the asymmetric Friedel-Crafts alkylation, a key method for forming enantioselective carbon-carbon bonds. mdpi.comlodz.pl When combined with a copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex ((CuOTf)₂·C₆H₆), these ligands form highly effective catalysts for the reaction between indoles and β-nitrostyrenes. mdpi.comresearchgate.net
In these reactions, the chiral ligand-metal complex controls the facial selectivity of the nucleophilic attack of the indole (B1671886) onto the nitrostyrene. mdpi.com For instance, the use of a catalyst system comprising a specific aziridine-phosphine ligand, (CuOTf)₂·C₆H₆, and triethylamine (B128534) has afforded the desired chiral Friedel-Crafts products in high yields and with excellent enantioselectivity, in some cases reaching up to 88% yield and 92% enantiomeric excess (ee). mdpi.com The choice of ligand structure, particularly the linker between the aziridine and phosphine moieties, has been shown to be crucial for achieving high levels of stereocontrol. mdpi.com
| Indole Substrate | β-Nitrostyrene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Indole | β-Nitrostyrene | 75 | 80 |
| 5-Bromoindole | β-Nitrostyrene | 88 | 92 |
| 5-Methoxyindole | β-Nitrostyrene | 85 | 84 |
| Indole | 4-Chloro-β-nitrostyrene | 82 | 82 |
| Indole | 4-Methyl-β-nitrostyrene | 80 | 81 |
Aziridine-Derived Organocatalysts in Enantioselective Transformations
Beyond their role as ligands in metal complexes, derivatives of this compound also function as potent organocatalysts. mdpi.comnih.gov In this capacity, the chiral molecule itself, without a metal, catalyzes stereoselective reactions. libretexts.org Phosphinoyl-aziridines, which are precursors to the phosphine ligands, have been successfully applied as organocatalysts in asymmetric Michael and Mannich reactions, demonstrating their utility in forming C-C bonds enantioselectively. mdpi.com
Use in Enantiodiscrimination and Chiral Sensing via NMR Spectroscopy
Enantiopure aziridin-2-yl methanols, which can be synthesized from (S)-2-isobutylaziridine, have emerged as highly effective chiral solvating agents (CSAs) for enantiodiscrimination using ¹H NMR spectroscopy. acs.orgresearchgate.net When a racemic mixture of a chiral analyte, such as an α-carboxylic acid, is mixed with one of these enantiopure aziridine derivatives, diastereomeric complexes are formed through non-covalent interactions like hydrogen bonding. acs.orgresearchgate.net
These transient diastereomeric pairs exhibit distinct chemical shifts in the NMR spectrum, allowing for the differentiation and quantification of the enantiomers in the sample. acs.org The free NH and OH groups on the aziridin-2-yl methanol (B129727) sensors are crucial for achieving good recognition. researchgate.net This method has proven effective for the analysis of α-racemic carboxylic acids that contain tertiary or quaternary stereogenic centers. acs.orgresearchgate.net The difference in the chemical shift (ΔΔδ) for the signals of the two enantiomers is a measure of the discrimination efficiency. For certain analytes, these sensors provide significant signal separation, enabling accurate determination of enantiomeric excess. acs.org
| Chiral Solvating Agent (CSA) | Racemic Acid Analyte | Analyte Proton Signal | ΔΔδ (ppm) |
|---|---|---|---|
| (S)-Aziridin-2-yl methanol derivative 4 | Mandelic acid | α-CH | 0.180 |
| (S)-Aziridin-2-yl methanol derivative 4 | 2-Phenylpropanoic acid | α-CH | 0.147 |
| (S)-Aziridin-2-yl methanol derivative 4 | 2-Phenylbutyric acid | α-CH | 0.111 |
| (S)-Aziridin-2-yl methanol derivative 4 | 2-Methoxy-2-phenylacetic acid | OCH₃ | 0.106 |
| (S)-Aziridin-2-yl methanol derivative 4 | 2-Methyl-2-phenylpropanoic acid | CH₃ | 0.281 |
Catalysis of Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Reactions)
Aziridine-based organocatalysts have shown promise in promoting asymmetric carbon-carbon bond-forming reactions. mdpi.com While the classic aldol reaction is a benchmark for C-C bond formation, research has highlighted the successful application of phosphinoyl-aziridines, derived from scaffolds like this compound, as effective organocatalysts in other crucial C-C bond-forming transformations, namely the asymmetric Michael and Mannich reactions. mdpi.comlibretexts.org
In the asymmetric Michael addition, these catalysts promote the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.commdpi.com This demonstrates the ability of the chiral aziridine catalyst to create a stereochemically defined environment that dictates the approach of the reacting partners, leading to products with high enantiomeric purity. Similarly, in the Mannich reaction, these organocatalysts facilitate the stereoselective addition of an enolizable carbonyl compound to an imine. The success in these transformations underscores the potential of this compound derivatives to serve as versatile organocatalysts for a variety of important asymmetric syntheses. mdpi.com
Mechanistic Investigations and Advanced Computational Studies
Elucidation of Reaction Mechanisms in 2-Isobutylaziridine Transformations
Transformations involving this compound, a non-activated aziridine (B145994), are characterized by the high ring strain of the three-membered heterocycle (26-27 kcal/mol), which makes it a versatile synthetic intermediate. clockss.org The elucidation of the precise mechanisms of its reactions is crucial for controlling reaction outcomes. Most reactions of non-activated aziridines proceed through the formation of a more reactive intermediate species. mdpi.com
The progression of a chemical reaction from reactants to products occurs through a high-energy configuration known as the transition state. energy.govnumberanalytics.com The energy required to reach this state is the activation energy, which determines the reaction rate. numberanalytics.com Computational chemistry allows for the mapping of the potential energy surface of a reaction, identifying reactants, intermediates, transition states, and products. taylorandfrancis.commdpi.com
Below is a representative energy profile for a two-step acid-catalyzed ring-opening of a 2-substituted aziridine.
| Reaction Coordinate Step | Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) (Illustrative) |
|---|---|---|---|
| Reactants | Aziridine + Electrophile (e.g., H⁺) | Initial state | 0.0 |
| Transition State 1 (TS1) | [Aziridine---H]⁺ | Protonation of the aziridine nitrogen | +5.0 |
| Intermediate | Aziridinium (B1262131) Ion | Protonated, activated aziridine ring | -10.0 |
| Transition State 2 (TS2) | [Nucleophile---C---N] | Nucleophilic attack on a ring carbon | +15.0 (Rate-determining step) |
| Products | Ring-opened amino alcohol | Final state | -20.0 |
Note: The energy values are illustrative to demonstrate the concepts of transition state theory for a typical reaction pathway.
Non-activated aziridines, which have an electron-donating or unsubstituted group on the nitrogen, are generally stable and unreactive towards nucleophiles. nih.gov To undergo ring-opening, the aziridine must first be "activated." For this compound, this activation typically involves the reaction of the nucleophilic ring nitrogen with an electrophile (such as a proton from an acid or a Lewis acid) to form a quaternary ammonium (B1175870) species known as an aziridinium ion. mdpi.comnih.gov
This aziridinium ion is a highly reactive intermediate due to the increased ring strain and the positive charge on the nitrogen atom, making the ring carbons highly electrophilic. mdpi.commdpi.com The formation of this intermediate is often the initial step in transformations of non-activated aziridines. rsc.org Once formed, the aziridinium ion is susceptible to attack by a nucleophile. nih.gov This attack leads to the cleavage of one of the carbon-nitrogen bonds, relieving the ring strain and resulting in the ring-opened product. nih.gov The regioselectivity of the ring-opening—whether the nucleophile attacks the more substituted C2 carbon (bearing the isobutyl group) or the less substituted C3 carbon—is a critical aspect governed by the nature of the substituents, the electrophile used for activation, and the incoming nucleophile. rsc.org
While aziridinium ions are key intermediates in the reactions of this compound, other reactive species can be involved in its synthesis (aziridination). mdpi.comallen.in Reactive intermediates are transient, high-energy molecules that are formed during a reaction but are not the final products. allen.inwikipedia.org
The formation of the aziridine ring can sometimes proceed through pathways involving diradical or nitrene intermediates. For instance, certain photolytic or thermolytic reactions used to generate aziridines might involve the formation of a nitrene, a neutral, electron-deficient nitrogen species. This highly reactive nitrene can then add across an alkene double bond to form the aziridine ring.
Alternatively, some aziridination reactions may proceed via stepwise mechanisms involving radical intermediates. researchgate.net For example, a reaction could be initiated by the addition of a radical to an alkene, followed by an intramolecular cyclization involving a nitrogen-containing group to form the three-membered ring. The characterization of these fleeting intermediates often requires specialized spectroscopic techniques or chemical trapping experiments, complemented by computational studies to map out the reaction pathway. wikipedia.org
Role of Aziridinium Ion Intermediates in Ring-Opening Reactions
Theoretical Chemistry Approaches to Understanding this compound Structure and Reactivity
Theoretical and computational chemistry are indispensable tools for investigating molecules like this compound. nih.gov These methods allow for the calculation of molecular properties and the simulation of reaction dynamics, providing insights that are often difficult to obtain experimentally. sumitomo-chem.co.jp
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. aps.org It is widely employed to predict various properties of this compound with high accuracy at a reasonable computational cost. aps.orgquantumatk.com
DFT calculations can determine the optimized ground-state geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, molecular electrostatic potential (which indicates regions susceptible to electrophilic or nucleophilic attack), and the energies and shapes of frontier molecular orbitals (HOMO and LUMO). rsc.orgmdpi.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
The table below shows hypothetical but representative data for this compound derived from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)).
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| C2-N Bond Length | ~1.48 Å | Reflects the single bond character within the strained ring. |
| C2-C3 Bond Length | ~1.49 Å | Slightly elongated due to ring strain. |
| C-N-C Bond Angle | ~60° | Characteristic of the highly strained three-membered ring. |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |
Many reactions involving chiral molecules like this compound can lead to multiple stereoisomeric products. Computational modeling is a vital tool for predicting and explaining the stereoselectivity of these transformations. youtube.com By calculating the energy profiles for the pathways leading to different stereoisomers, chemists can determine which product is favored. rsc.org
For the ring-opening of this compound, a nucleophile can attack the chiral center at C2. This reaction typically proceeds via an Sₙ2-like mechanism on the activated aziridinium ion intermediate. mdpi.com The stereochemical outcome (inversion or retention of configuration) depends on the specific mechanism. A standard backside Sₙ2 attack results in an inversion of stereochemistry. mdpi.com
Computational models can locate the transition state structures for the formation of each possible stereoisomer. rsc.org By comparing the calculated activation energies (the energies of these transition states), one can predict the major product. The pathway with the lower activation energy will be faster and thus dominate, leading to the observed stereoselectivity. numberanalytics.com These models can account for subtle steric and electronic effects that influence the transition state energies and, consequently, the reaction's outcome.
Future Perspectives and Emerging Research Directions in 2 Isobutylaziridine Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The development of sustainable and environmentally friendly methods for synthesizing 2-isobutylaziridine is a growing area of focus, driven by the principles of green chemistry. Traditional methods often involve multi-step processes that may not be ideal for large-scale production. google.com Current research is exploring more direct and efficient pathways.
One promising approach involves the use of readily available and renewable starting materials. For instance, (S)-2-isobutylaziridine can be synthesized from L-leucine, a naturally occurring amino acid. acs.orgresearchgate.net This method offers a greener alternative to traditional synthetic routes. Another sustainable strategy that has been explored is the Wenker synthesis, which has been improved to proceed under milder conditions. This modified method utilizes chlorosulfonic acid for the esterification of the corresponding amino alcohol, followed by cyclization with sodium carbonate, a non-nucleophilic base. thieme-connect.com This avoids the harsh conditions of the conventional Wenker synthesis, which often requires high temperatures and strong acids. thieme-connect.com
Future research will likely focus on the development of catalytic methods, including biocatalysis, to further enhance the sustainability of this compound synthesis. acs.org The use of enzymes could offer high selectivity and efficiency under mild reaction conditions, significantly reducing the environmental impact.
Discovery of Novel Reactivity Modes for this compound
The strained three-membered ring of this compound is the source of its unique reactivity, making it a versatile intermediate in organic synthesis. While its use in nucleophilic ring-opening reactions is well-established, researchers are actively exploring new modes of reactivity.
One area of emerging interest is the use of this compound in multicomponent reactions. For example, unprotected aziridine (B145994) aldehydes, which can be derived from this compound, have been shown to participate in isocyanide-based multicomponent reactions like the Ugi and Passerini reactions. scholaris.ca This allows for the rapid assembly of complex molecules from simple starting materials in a single step.
Another novel application is the "self-opening" reaction of aziridines. In the presence of a Lewis acid like zinc bromide, this compound can act as a nucleophile to open another molecule of activated aziridine, leading to the formation of 1-(2-aminoalkyl)aziridines. arkat-usa.org This reaction is highly regio- and stereoselective, providing a direct route to chiral diamines. arkat-usa.org
Furthermore, this compound and its derivatives are being investigated as catalysts and ligands in asymmetric synthesis. Chiral phosphine-functionalized aziridines, for instance, have been used as catalysts in the asymmetric Friedel–Crafts alkylation of indoles. lodz.plmdpi.comresearchgate.net These catalysts have shown good efficiency in terms of both chemical yield and enantioselectivity. mdpi.comresearchgate.net
Future research is expected to uncover even more diverse reactivity patterns for this compound, including its participation in various cycloaddition reactions and metal-catalyzed transformations. scholaris.ca The exploration of its amphoteric nature, acting as both a nucleophile and an electrophile, will likely lead to the development of novel synthetic methodologies. scholaris.ca
Integration of Advanced Spectroscopic and Spectrometric Techniques for In-Depth Mechanistic Elucidation
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new reactivity. Advanced spectroscopic and spectrometric techniques are indispensable tools for elucidating the intricate details of reactions involving this compound.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and stereochemistry of this compound and its derivatives. acs.org For instance, 1H NMR has been used to study the enantiodiscrimination of racemic carboxylic acids using chiral aziridin-2-yl methanols derived from this compound. acs.orgresearchgate.net Detailed 1H and 13C NMR data are essential for confirming the structure of newly synthesized compounds. google.comthieme-connect.com Two-dimensional NMR techniques, such as NOESY, can provide further insights into the stereochemistry of reaction products. researchgate.net
Mass spectrometry (MS) is another vital tool for mechanistic studies. Electrospray ionization mass spectrometry (ESI-MS) can be used to monitor the progress of asymmetric transformations by analyzing the relative amounts of reactants and products. acs.org High-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of newly synthesized molecules. researchgate.net The use of advanced MS techniques, such as tandem mass spectrometry, can help in identifying reaction intermediates and understanding fragmentation pathways.
In addition to NMR and MS, other spectroscopic techniques like infrared (IR) spectroscopy and optical rotation measurements are also important for characterizing this compound and its derivatives. thieme-connect.com Computational modeling is also becoming an increasingly important tool for complementing experimental data and providing deeper mechanistic insights. scholaris.ca
Future research will likely involve the use of in-situ spectroscopic techniques to monitor reactions in real-time. This will allow for a more dynamic understanding of reaction kinetics and the identification of transient intermediates, leading to a more complete picture of the reaction mechanism. The combination of advanced analytical techniques with computational studies will be key to unlocking the full potential of this compound in organic synthesis.
Expanding the Scope of this compound as a Chemical Building Block in Diverse Synthetic Applications
This compound is a valuable chiral building block with significant potential for the synthesis of a wide range of complex and biologically active molecules. arkat-usa.org Its utility extends beyond its role as a simple amine precursor.
In medicinal chemistry, the aziridine motif is present in numerous natural products and pharmaceutical agents. arkat-usa.orgresearchgate.net The ability to synthesize optically pure this compound and its derivatives opens up avenues for the development of new therapeutic agents. google.com For example, derivatives of this compound have been used in the synthesis of chiral monosubstituted piperazine (B1678402) building blocks, which are important scaffolds in drug discovery. molaid.com
The use of this compound in the synthesis of chiral ligands for asymmetric catalysis is a rapidly developing area. Chiral diamines and phosphine-aziridine ligands derived from this compound have shown promise in promoting enantioselective transformations. arkat-usa.orgmdpi.comresearchgate.net These ligands can be used in a variety of metal-catalyzed reactions to produce enantiomerically enriched products. researchgate.net
Furthermore, this compound serves as a precursor to other valuable synthetic intermediates. For instance, it can be converted to unprotected aziridine aldehydes, which are versatile reagents for the synthesis of unprotected amino alcohols and for use in multicomponent reactions to build complex heterocyclic structures. scholaris.cascholaris.ca The ring-opening of this compound provides access to chiral 1,2-diamines, which are important structural motifs in many natural products and drugs. arkat-usa.org
The table below summarizes some of the key synthetic applications of this compound and the types of compounds that can be accessed from it.
| Starting Material | Reagents and Conditions | Product Type | Potential Applications |
| (S)-2-Isobutylaziridine | Ethyl chloroacetate, triethylamine (B128534) | Ethyl (S)-2-(2-isobutyl-1-aziridinyl)acetate | Intermediate for piperazine synthesis |
| (S)-2-Isobutylaziridine | Zinc bromide | 1-(2-Aminoalkyl)aziridines | Chiral diamine building blocks, ligands |
| (S)-2-Isobutylaziridine | Diphenylphosphine oxide, base | Chiral aziridine-phosphines | Catalysts for asymmetric synthesis |
| (S)-2-Isobutylaziridine | Oxidation | Unprotected aziridine aldehydes | Intermediates for multicomponent reactions |
Future research will undoubtedly continue to expand the synthetic utility of this compound. Its application in the total synthesis of complex natural products and the development of new materials are promising areas for future exploration. The versatility of this small, chiral molecule ensures its continued importance in the field of organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
